tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate: is an organic compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-methyl-1H-indol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological pathways . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to specific biological targets .
Comparison with Similar Compounds
tert-Butyl (1H-indol-3-yl)methylcarbamate: Similar structure but with a methyl group instead of a 1-methyl group.
tert-Butyl (1- (1H-indol-3-yl)propan-2-yl)carbamate: Contains a propan-2-yl group instead of a 1-methyl group.
Uniqueness: tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a methyl-substituted indole. Its structure can be represented as follows:
This unique structure contributes to its biological properties, including enhanced lipophilicity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its indole moiety, which is known for its ability to interact with multiple receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as apoptosis, cell proliferation, and inflammation.
Key Mechanisms:
- Receptor Binding: The indole ring facilitates binding to various receptors, potentially affecting neurotransmitter systems and immune responses.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Biological Activities
Research has indicated several promising biological activities associated with this compound:
-
Anticancer Properties:
- Studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving microtubule disruption and induction of cell death pathways .
- A comparative analysis showed that modifications in the indole structure significantly alter the compound's cytotoxic profile, highlighting the importance of structural nuances in therapeutic efficacy .
-
Antiviral Activity:
- Preliminary investigations have indicated potential antiviral properties, suggesting that it may interfere with viral replication processes. However, detailed studies are required to elucidate the specific mechanisms involved.
- Neuroprotective Effects:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on glioblastoma cells. The results indicated significant cytotoxicity at low concentrations (IC50 values around 0.1 μM), with mechanisms involving microtubule destabilization leading to mitotic arrest and subsequent apoptosis .
Case Study 2: Neuroprotection
In a model of amyloid-beta-induced toxicity, this compound demonstrated a reduction in inflammatory markers such as TNF-α and free radicals. This suggests a potential role in protecting astrocytes from neurotoxic insults associated with Alzheimer's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | Indole derivative | Contains an ethyl side chain affecting solubility |
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate | Indole-piperidine hybrid | Enhanced binding properties due to piperidine |
This compound | Methylated indole derivative | Increased lipophilicity compared to original |
The comparative analysis highlights how variations in substituents on the indole ring can significantly influence the biological activity of these compounds.
Properties
IUPAC Name |
tert-butyl N-(1-methylindol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKWCNYWCUWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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